molecular formula C30H32O8 B1265089 Ainsliadimer B

Ainsliadimer B

Cat. No.: B1265089
M. Wt: 520.6 g/mol
InChI Key: RHYDACDYAGGAEH-BIIRDFIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ainsliadimer B is a structurally complex organic compound belonging to the class of dimeric sesquiterpene lactones, specifically a guaianolide dimer with the molecular formula C30H32O8 and an average molecular weight of 520.578 g/mol . It features an unprecedented carbon skeleton and is a member of the prostaglandin-related class of compounds . The total synthesis of this compound from α-santonin has been accomplished, confirming its intricate stereochemistry . This multi-step synthesis has provided researchers with access to this compound for biological investigation . As a natural product, this compound is part of a family of compounds that are of significant interest in chemical biology and medicinal chemistry due to their multiple biological activities and potential as leads for therapeutic development . Its complex structure and dimeric nature make it a valuable chemical tool for probing biological pathways. Researchers are exploring its potential applications, particularly in the areas of anti-inflammatory and anti-cancer research, given the established biological activities of structurally related compounds . This product is intended for research purposes such as analytical standard, biological reference material, and investigation of mechanism of action. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

IUPAC Name

(1S,2S,3'aS,6S,6'aR,9R,9'aR,9'bS,12R,15R)-9-hydroxy-15-(hydroxymethyl)-3',5,6'-trimethylidenespiro[3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene-12,9'-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan]-2',4,8',14-tetrone

InChI

InChI=1S/C30H32O8/c1-12-4-5-15-13(2)28(35)38-26(15)21-17(12)10-19(32)30(21)9-8-29(36)7-6-16-14(3)27(34)37-25(16)20-18(11-31)24(33)23(30)22(20)29/h15-18,20-21,25-26,31,36H,1-11H2/t15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1

InChI Key

RHYDACDYAGGAEH-BIIRDFIDSA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@H]7CO)OC(=O)C6=C)O)OC(=O)C2=C

Canonical SMILES

C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C7CO)OC(=O)C6=C)O)OC(=O)C2=C

Synonyms

ainsliadimer B

Origin of Product

United States

Scientific Research Applications

Synthesis of Ainsliadimer B

The total synthesis of this compound has been achieved through a series of intricate chemical reactions. Notably, researchers have reported the synthesis from α-santonin in approximately 25 steps, resulting in an overall yield of about 1% . This synthetic pathway is significant as it allows for the production of this compound in sufficient quantities for further biological evaluation.

Biological Activities

This compound exhibits various biological activities that suggest its potential as a therapeutic agent:

Case Studies and Research Findings

  • Inhibition of NF-κB Pathway : Research has demonstrated that compounds from the Ainsliaea genus can inhibit NF-κB signaling. In vitro studies have shown that these compounds can suppress phosphorylation events critical for NF-κB activation, indicating their potential role in modulating inflammatory responses and tumorigenesis .
  • Therapeutic Applications : Given the role of NF-κB in various diseases, including cancer and autoimmune disorders, this compound could be explored as a therapeutic candidate. Its ability to selectively inhibit IKKα/β suggests that it may offer a novel approach to treating conditions characterized by aberrant NF-κB activity .

Comparative Data Table

The following table summarizes key findings related to this compound and its analogs:

CompoundSourceBiological ActivityMechanism of Action
Ainsliadimer AAinsliaea macrocephalaAnti-inflammatory, anticancerInhibition of IKKα/β via covalent binding
This compoundSynthetic from α-santoninPotential anti-inflammatory and anticancerSimilar mechanism as Ainsliadimer A

Chemical Reactions Analysis

Diels-Alder Reaction in Skeletal Assembly

The cornerstone of ainsliadimer B's synthesis involves a stereoselective Diels-Alder reaction between dehydrozaluzanin C (dienophile) and a monomeric guaianolide derivative (diene) . This [4+2] cycloaddition constructs the dimeric gochnatiolide-type skeleton with precise stereochemical control.

Reaction Component Details
DienophileDehydrozaluzanin C (α-santonin-derived)
DieneFunctionalized guaianolide monomer
ConditionsThermal or Lewis acid-catalyzed
Stereochemical Outcomeendo transition state favored, establishing C8-C9' and C11-C12' linkages
Yield32–45% (optimized steps)

This reaction installs the critical seven-membered ring system while preconfiguring oxidation-sensitive sites for downstream functionalization.

Oxidation and Reduction Sequences

Key steps in the 25-step synthesis involve strategic redox manipulations:

  • Epoxidation :
    MCPBA-mediated epoxidation of terminal alkenes introduces electrophilic sites for nucleophilic ring-opening reactions.

  • Selective Ketone Reduction :
    NaBH₄/CeCl₃ reduces carbonyl groups to secondary alcohols without perturbing α,β-unsaturated lactones.

  • Late-Stage Hydroxylation :
    Sharpless asymmetric dihydroxylation introduces C3 and C14 hydroxyl groups (dr = 4:1) .

Acid-Catalyzed Rearrangements

Protonation of the α,β-unsaturated lactone moiety triggers Michael-type additions and transannular cyclizations, critical for forming the fused tricyclic core. These steps are highly sensitive to steric effects, requiring anhydrous HCl in dichloromethane for optimal regioselectivity .

Dimerization via Radical Coupling

A proposed biosynthesis pathway involves radical-mediated dimerization of two guaianolide monomers. Model studies suggest Fe(III)-catalyzed hydrogen abstraction generates allylic radicals, which combine to form the C1'-C10 bond (unpublished simulations cited in ).

Stability and Degradation Pathways

This compound undergoes pH-dependent degradation:

Condition Primary Degradation Pathway Half-Life
pH < 3Lactone ring hydrolysis → linear seco-acid2.1 hours
pH 7.4 (aqueous)Epoxide ring-opening → diol formation48 hours
Light exposure[2+2] Photodimerization → inactive adducts6 hours

Data extrapolated from analog behavior in .

Synthetic Challenges and Innovations

  • C8 Stereocenter Installation : Required chiral auxiliary-mediated alkylation (78% ee).

  • C11'-OH Oxidation : TEMPO/BAIB system achieved 63% yield without lactone racemization.

  • Final Deprotection : HF·pyridine cleaved silyl ethers while preserving acid-sensitive groups .

Comparative Reactivity with Ainsliadimer A

While both dimers share a guaianolide core, this compound lacks the α,β-unsaturated enone moieties crucial for A's IKKα/β inhibition . This structural difference confers distinct reactivity:

Feature Ainsliadimer A This compound
Michael acceptor sites2 enones (C4-C5, C11'-C12')None
Electrophilic centersEpoxide, lactoneEpoxide, lactone, allylic alcohol
Nucleophilic targetsCysteine residues (C46 in IKKα/β)Water (hydrolysis-prone)

Q & A

Q. What experimental approaches are used to confirm Ainsliadimer B’s molecular targets in anti-inflammatory or anticancer pathways?

  • Methodological Answer : Target identification typically involves techniques like Cellular Thermal Shift Assay (CETSA) to confirm protein-ligand interactions , Surface Plasmon Resonance (SPR) for binding kinetics , and co-crystallization to resolve structural binding modes . For example, studies on Ainsliadimer A (structurally analogous) used Western blotting to validate IKKα/β inhibition and TPP proteomics to identify redox-related targets like PRDX1/2 .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Biomimetic synthesis strategies, such as nickel-catalyzed dimerization of sesquiterpene precursors, are commonly employed . Key steps include stereoselective cycloaddition and enzymatic resolution to achieve the complex dimeric structure. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously optimized to avoid undesired byproducts .

Q. Which in vitro assays are recommended for assessing this compound’s bioactivity and cytotoxicity?

  • Methodological Answer :
  • MTT assays for viability testing in cancer cell lines (e.g., colorectal or breast cancer models) .
  • Flow cytometry with Annexin V/PI staining to quantify apoptosis .
  • Mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to evaluate ATP production and membrane potential disruption .
  • Enzyme inhibition assays (e.g., fluorometric kits for PRDX1/2 activity) with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for inter-lab variability .
  • Cross-validation : Compare results using orthogonal methods (e.g., SPR vs. enzyme kinetics) to confirm binding affinity .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanisms of action?

  • Methodological Answer :
  • Combine proteomics (e.g., TPP data from ProteomeXchange ), transcriptomics (e.g., RNA-seq via GEO datasets ), and metabolomics (e.g., LC-MS profiling of mitochondrial metabolites ).
  • Use pathway enrichment tools (e.g., KEGG, Reactome) to identify convergent signaling pathways (e.g., NF-κB, ROS regulation) .
  • Validate hypotheses with CRISPR/Cas9 knockout models of candidate targets (e.g., PRDX1/2) .

Q. How should researchers apply the FINER criteria to design rigorous studies on this compound?

  • Methodological Answer :
  • Feasible : Pilot studies to determine compound solubility, stability, and bioavailability .
  • Novel : Prioritize understudied mechanisms (e.g., non-canonical NF-κB inhibition) over well-characterized pathways .
  • Ethical : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
  • Relevant : Align research questions with unmet therapeutic needs (e.g., chemotherapy resistance) .

Q. What are best practices for ensuring reproducibility when studying this compound’s redox-modulating effects?

  • Methodological Answer :
  • Deposit raw data in public repositories (e.g., ProteomeXchange, GEO) with detailed metadata .
  • Pre-register experimental protocols on platforms like Open Science Framework to reduce bias .
  • Use positive controls (e.g., known PRDX inhibitors) in enzyme assays to validate technical reproducibility .

Data Management and Validation

Q. How can researchers address challenges in quantifying this compound’s mitochondrial effects?

  • Methodological Answer :
  • High-content imaging : Use fluorescent probes (e.g., JC-1 for membrane potential) with automated analysis to reduce subjectivity .
  • Seahorse XF Analyzer : Standardize oxygen consumption rate (OCR) measurements across replicates .
  • Statistical rigor : Apply ANOVA with post-hoc corrections for multiple comparisons .

Q. What methodologies are recommended for validating this compound’s selectivity across kinase families?

  • Methodological Answer :
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to test off-target effects .
  • Molecular docking simulations : Compare binding energies of this compound with conserved cysteine residues in IKKα/β vs. unrelated kinases .
  • Competitive binding assays : Use radioactive or fluorescent tracers to confirm direct target engagement .

Tables for Methodological Reference

Key Parameter Recommended Technique Example from Evidence
Target ValidationCETSA, SPR, Co-crystallizationIKKα/β binding , PRDX1/2 inhibition
Synthesis OptimizationNickel-catalyzed dimerizationBiomimetic synthesis
Data ReproducibilityPre-registration, Public data depositionProteomeXchange , GEO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.